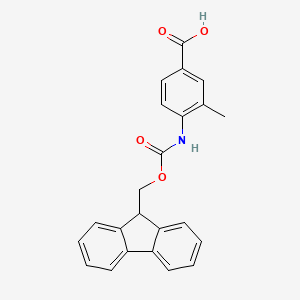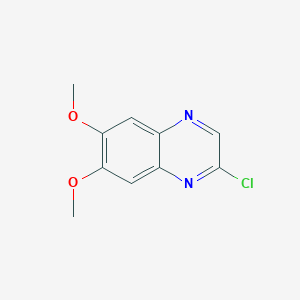![molecular formula C11H10N2O B1322580 [4-(Pyrazin-2-yl)phenyl]methanol CAS No. 545421-49-6](/img/structure/B1322580.png)
[4-(Pyrazin-2-yl)phenyl]methanol
概要
説明
“[4-(Pyrazin-2-yl)phenyl]methanol” is a chemical compound with the CAS Number: 545421-49-6 . It has a molecular weight of 186.21 and its IUPAC name is [4- (2-pyrazinyl)phenyl]methanol . It is a solid substance with a melting point between 113 - 115 degrees Celsius .
Molecular Structure Analysis
The InChI code for “[4-(Pyrazin-2-yl)phenyl]methanol” is 1S/C11H10N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-7,14H,8H2 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“[4-(Pyrazin-2-yl)phenyl]methanol” is a solid substance with a melting point between 113 - 115 degrees Celsius . It has a molecular weight of 186.21 .
科学的研究の応用
Novel Pyridazine into Pyrazole Ring Transformation
[4-(Pyrazin-2-yl)phenyl]methanol has been involved in research studying the transformation of pyridazine into pyrazole rings. This transformation was achieved through the treatment with p-toluenesulfonic acid at elevated temperatures, resulting in C-4 substituted pyrazole derivatives. This study provides insights into the limitations and mechanistic aspects of this novel rearrangement reaction (Heinisch & Waglechner, 1984).
Synthesis and Crystal Structure Analysis
Research has also focused on the synthesis and crystal structure analysis of compounds related to [4-(Pyrazin-2-yl)phenyl]methanol. For example, 2-Phenyl-N-(pyrazin-2-yl)acetamide was prepared and crystallized using a toluene and methanol mixture. This study involved detailed analyses such as elemental analysis, FTIR, NMR, thermogravimetric analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction (Nayak et al., 2014).
Antimicrobial Activity Studies
Compounds derived from [4-(Pyrazin-2-yl)phenyl]methanol have been synthesized and screened for antimicrobial activity. Studies have revealed that certain derivatives show promising antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole. These compounds include those with a methoxy group, which displayed particularly high antimicrobial activity (Kumar et al., 2012).
Development of Fluorescent Compounds
In another study, fluorescent compounds containing a pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized from derivatives of [4-(Pyrazin-2-yl)phenyl]methanol. The optical properties of these compounds were investigated, highlighting their potential application in fluorescence spectroscopy (Zheng et al., 2011).
Safety And Hazards
特性
IUPAC Name |
(4-pyrazin-2-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWXAZOUOQJQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyrazin-2-yl)phenyl]methanol | |
CAS RN |
545421-49-6 | |
| Record name | [4-(Pyrazin-2-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)





![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)




